1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol
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Overview
Description
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol can be synthesized through the reaction of 3,5-dimethylpyrazole with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic substitution with the isopropyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding pyrazole ketones or carboxylic acids.
Reduction: Pyrazole alcohols or amines.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole
Uniqueness: 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVAVBZCFKLSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487838-04-9 |
Source
|
Record name | 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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